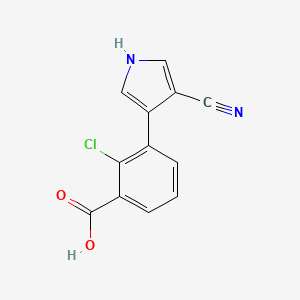
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a cyano-pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Chlorination and Benzoic Acid Formation: The final step involves the chlorination of the benzoic acid derivative, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Pyrrole oxides or N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and pyrrole ring are key functional groups that interact with biological targets, influencing the compound’s pharmacological properties.
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-(4-cyano-1H-pyrrol-2-yl)benzoic acid
- 2-Chloro-3-(4-cyano-1H-indol-3-yl)benzoic acid
- 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)phenylacetic acid
Comparison:
- Structural Differences: The position of the cyano group and the nature of the heterocyclic ring (pyrrole vs. indole) can significantly affect the compound’s reactivity and biological activity.
- Uniqueness: 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid is unique due to the specific positioning of its functional groups, which can lead to distinct interactions in chemical reactions and biological systems.
Propriétés
Numéro CAS |
849177-68-0 |
|---|---|
Formule moléculaire |
C12H7ClN2O2 |
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
2-chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid |
InChI |
InChI=1S/C12H7ClN2O2/c13-11-8(2-1-3-9(11)12(16)17)10-6-15-5-7(10)4-14/h1-3,5-6,15H,(H,16,17) |
Clé InChI |
CSNFWWYJCMHUOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(=O)O)Cl)C2=CNC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
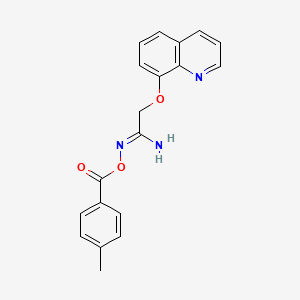
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
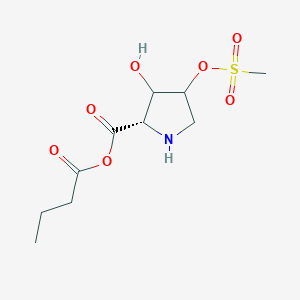

![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
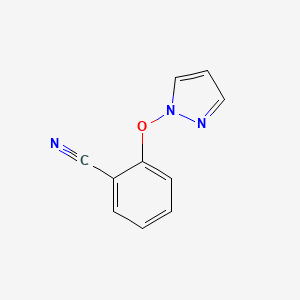


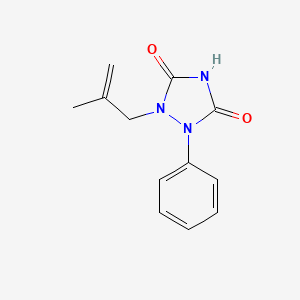
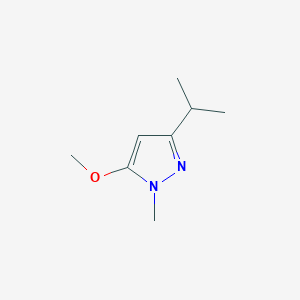
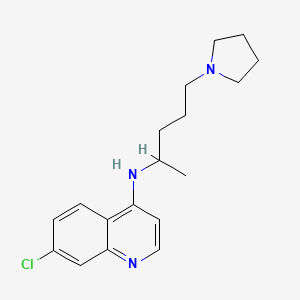

![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
